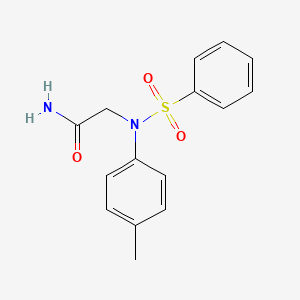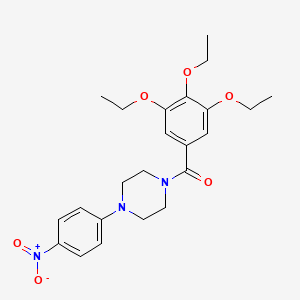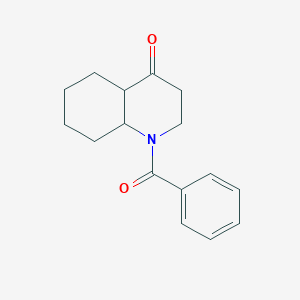
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MSG, is a synthetic compound that has been widely used in scientific research. MSG is an inhibitor of the enzyme N-myristoyltransferase, which plays a crucial role in the myristoylation of proteins. The myristoylation of proteins is essential for their proper localization and function within cells.
作用机制
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits N-myristoyltransferase by binding to the enzyme's active site. This prevents the transfer of myristic acid to the N-terminal glycine of proteins, which is necessary for their proper localization and function within cells. The inhibition of N-myristoyltransferase by N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have antiviral, anticancer, and immunosuppressive effects.
Biochemical and Physiological Effects
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It inhibits the myristoylation of proteins, which can affect their function and localization within cells. This can lead to changes in signal transduction, viral replication, and immune evasion. N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have antiviral, anticancer, and immunosuppressive effects, which are likely due to its inhibition of N-myristoyltransferase.
实验室实验的优点和局限性
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and specific inhibitor of N-myristoyltransferase, which makes it a useful tool for studying the role of myristoylation in different cellular processes. N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to using N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments. It is a small molecule inhibitor, which means that it may not be effective against all myristoylated proteins. In addition, N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and specific inhibitors of N-myristoyltransferase. This could help to further elucidate the role of myristoylation in different cellular processes and could lead to the development of new therapeutics for diseases such as cancer and viral infections. Another area of interest is the identification of novel myristoylated proteins and the study of their function and localization within cells. This could provide new insights into the role of myristoylation in different cellular processes and could lead to the discovery of new targets for drug development.
合成方法
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multistep process involving the condensation of 4-methylbenzenesulfonyl chloride and glycine methyl ester to form N-(4-methylphenyl)-N-(methoxycarbonyl)glycine methyl ester. The resulting intermediate is then treated with thionyl chloride to remove the methyl ester group and form N-(4-methylphenyl)-N-(phenylsulfonyl)glycine. Finally, this compound is treated with ammonia to form N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide.
科学研究应用
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used extensively in scientific research as an inhibitor of N-myristoyltransferase. It has been shown to inhibit the myristoylation of several proteins, including Src, Nef, and Gag, which are important in signal transduction, viral replication, and immune evasion. N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been used to study the role of myristoylation in cancer, as several oncogenic proteins are myristoylated.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-12-7-9-13(10-8-12)17(11-15(16)18)21(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKNUMVASZWFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156840.png)
![2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B5156848.png)
![4-[4-(2,6-difluorobenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5156856.png)


![2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5156890.png)

![2-methyl-3-nitro-N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5156907.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B5156918.png)
![ethyl {5-[(5-bromo-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156921.png)

![2-({[(4-methylphenyl)sulfonyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5156955.png)
![4-{[5-nitro-2-(1-piperazinyl)phenyl]sulfonyl}morpholine](/img/structure/B5156969.png)